Tyrphostine 8

Vue d'ensemble

Description

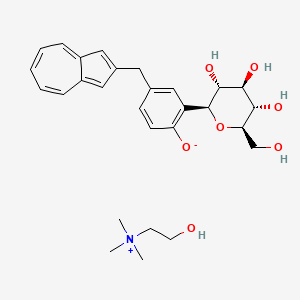

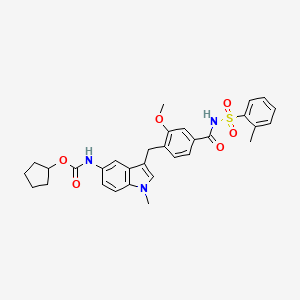

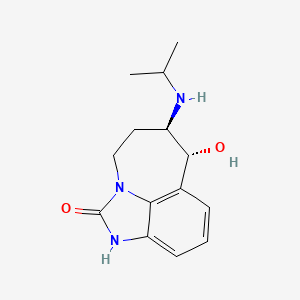

4-Hydroxybenzylidenemalononitrile is a chemical compound with the molecular formula C10H6N2O . It is also known by other names such as (4-Hydroxybenzyliden)malononitril, (4-Hydroxybenzylidene)malononitrile, and (4-hydroxybenzylidene)propanedinitrile .

Synthesis Analysis

The synthesis of 4-Hydroxybenzylidenemalononitrile can be achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The process involves the use of catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzylidenemalononitrile is characterized by an average mass of 170.167 Da and a monoisotopic mass of 170.048019 Da . Further structural analysis can be conducted using techniques such as SEM, EDXS, N2 Adsorption, CO2-TPD, NH3-TPD, and XRD .Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxybenzylidenemalononitrile are complex and can lead to various products. For instance, the dimerization of the compounds in 3-methylpentane (MP) solution was confirmed by concentration dependence of absorption and fluorescence spectra at low temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzylidenemalononitrile include a melting point of 186-189 °C, a boiling point of 301.15°C (rough estimate), and a density of 1.2047 (rough estimate) . It also has a refractive index of 1.7040 (estimate) .Applications De Recherche Scientifique

Tyrphostine 8 : Applications de la recherche scientifique

This compound, également connu sous le nom de 2-(4-hydroxybenzylidène)malononitrile ou 4-Hydroxybenzylidènemalononitrile, a diverses applications de recherche scientifique. Vous trouverez ci-dessous des sections détaillées pour chaque domaine :

Pharmacologie et industries pharmaceutiques : Les analogues de la tyrphostine ont été synthétisés et étudiés pour leur potentiel d’inhibition de processus biologiques spécifiques. Par exemple, il a été démontré qu’ils inhibaient les actions de dépupylation de Dop sur le substrat natif, ce qui est significatif dans le contexte de maladies comme la tuberculose .

Recherche anticancéreuse : De nouveaux dérivés de la tyrphostine ont été évalués pour leurs propriétés anticancéreuses. Ces études impliquent souvent la synthèse de nouveaux composés et le test de leur efficacité contre les cellules cancéreuses .

Recherche sur les cellules souches : Les composés de la tyrphostine sont également explorés pour leur rôle dans le maintien de la propriété de cellules souches des cellules souches mésenchymateuses (CSM), ce qui est crucial pour leurs applications cliniques .

Applications cosmétiques : Certains dérivés de benzylidènemalononitrile ont été étudiés pour leurs propriétés anti-mélanogènes, ce qui est pertinent dans le développement de produits cosmétiques destinés à contrôler l’hyperpigmentation .

Propriétés optiques : La recherche sur les propriétés optiques des dérivés de benzylidènemalononitrile a révélé des applications potentielles dans des domaines tels que la génération de troisième harmonique, ce qui est important pour diverses technologies photoniques .

Synthèse propre et applications environnementales : Les composés de benzylidènemalononitrile trouvent des applications dans les processus de synthèse propre qui sont respectueux de l’environnement et sont utilisés dans des industries telles que la parfumerie et les produits chimiques de spécialité .

Activités fongicides et acaricides : Certains dérivés ont été testés pour leurs activités fongicides et acaricides, indiquant une utilisation potentielle dans les applications agricoles ou de lutte antiparasitaire .

Safety and Hazards

4-Hydroxybenzylidenemalononitrile is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Mécanisme D'action

Target of Action

Tyrphostin 8 is primarily known as a tyrosine kinase inhibitor . It inhibits the activity of EGFR tyrosine kinase and calcineurin phosphatase . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth and division.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cellular function.

Biochemical Pathways

Tyrphostin 8 affects multiple biochemical pathways due to its inhibition of tyrosine kinase and calcineurin phosphatase . The exact pathways affected can vary depending on the specific cellular context.

Pharmacokinetics

It’s known to be active both in vitro and in vivo . It’s soluble in DMSO and ethanol, which can impact its bioavailability .

Result of Action

The inhibition of tyrosine kinase and calcineurin phosphatase by Tyrphostin 8 can lead to a variety of cellular effects. For instance, it has been shown to inhibit the growth of certain cancer cells . This is likely due to the disruption of normal cell signaling pathways, leading to altered cell growth and division .

Propriétés

IUPAC Name |

2-[(4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOVSWSZZVFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191283 | |

| Record name | Tyrphostin 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3785-90-8 | |

| Record name | 4-Hydroxybenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyrphostin 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-hydroxyphenyl)methylene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYLIDENEMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKI2IW0CAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)